molecular formula C7H13NO B15051868 (1S)-6-Oxaspiro[2.5]octan-1-amine

(1S)-6-Oxaspiro[2.5]octan-1-amine

Cat. No.: B15051868
M. Wt: 127.18 g/mol
InChI Key: DZKJNOMPBWITCE-LURJTMIESA-N
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Description

(1S)-6-Oxaspiro[25]octan-1-amine is a spirocyclic amine compound characterized by a unique structure where an oxygen atom is incorporated into the spiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-6-Oxaspiro[2.5]octan-1-amine typically involves the cyclization of appropriate precursors. One common method involves the use of amino alcohols as starting materials, which undergo cyclization under specific conditions to form the spirocyclic structure . The reaction conditions often include the use of solvents like dimethyl ether and reagents such as thionyl chloride, followed by neutralization and extraction steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(1S)-6-Oxaspiro[2.5]octan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(1S)-6-Oxaspiro[2.5]octan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1S)-6-Oxaspiro[2.5]octan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S)-6-Oxaspiro[2.5]octan-1-amine is unique due to the presence of the oxygen atom in the spiro ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other spirocyclic amines and can lead to different applications and properties.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

(2S)-6-oxaspiro[2.5]octan-2-amine

InChI

InChI=1S/C7H13NO/c8-6-5-7(6)1-3-9-4-2-7/h6H,1-5,8H2/t6-/m0/s1

InChI Key

DZKJNOMPBWITCE-LURJTMIESA-N

Isomeric SMILES

C1COCCC12C[C@@H]2N

Canonical SMILES

C1COCCC12CC2N

Origin of Product

United States

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